(S)-4,4-Difluoropiperidin-3-ol
Description
(S)-4,4-Difluoropiperidin-3-ol is a chiral piperidine derivative characterized by two fluorine atoms at the 4-position and a hydroxyl group at the 3-position of the six-membered ring. Its hydrochloride salt has the molecular formula C₅H₁₀ClF₂NO (molecular weight: 173.59 g/mol) and a defined stereochemistry at the 3-position . Key structural identifiers include:
Synthetic routes often involve fluorination of piperidine precursors using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), followed by chiral resolution to isolate the (S)-enantiomer .
Properties
Molecular Formula |
C5H9F2NO |
|---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
(3S)-4,4-difluoropiperidin-3-ol |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-2-8-3-4(5)9/h4,8-9H,1-3H2/t4-/m0/s1 |
InChI Key |
WCNZGFYSIIPMMR-BYPYZUCNSA-N |
Isomeric SMILES |
C1CNC[C@@H](C1(F)F)O |
Canonical SMILES |
C1CNCC(C1(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoropiperidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or auxiliaries.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of (S)-4,4-Difluoropiperidin-3-ol may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated synthesizers and high-throughput screening can optimize reaction conditions and scale up production efficiently.
Types of Reactions:
Oxidation: (S)-4,4-Difluoropiperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding piperidine derivative.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-4,4-Difluoropiperidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoropiperidin-3-ol involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation at the 3-Position
(a) 3-Benzyloxy-4,4-difluoropiperidine (Compound 10)
- Structure : Features a benzyloxy group instead of a hydroxyl at the 3-position.
- Synthesis : Prepared via nucleophilic substitution of 3-hydroxy-4,4-difluoropiperidine with benzyl bromide under basic conditions (K₂CO₃) .
- Key Differences :
- Increased lipophilicity (logP ~1.8 vs. ~0.5 for (S)-4,4-difluoropiperidin-3-ol) due to the benzyl group.
- Reduced hydrogen-bonding capacity, impacting solubility and target interactions.
(b) 4,4-Difluoro-3-hydroxy-1-(trifluoromethyl)piperidine (Compound 11)
- Structure : Includes a trifluoromethyl group at the 1-position.
- Synthesis : Achieved via trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) .
- Key Differences :
- Enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group.
- Steric hindrance alters conformational flexibility compared to the parent compound.
Piperidine Derivatives with Fluorine and Heteroatoms
(a) 3-Nitro-4,4-difluoropiperidin-2-one (Compound 30b)
- Structure : Contains a ketone (2-one) and nitro group.
- Synthesis : Cyclization of ethyl nitro esters under high-temperature (140°C) and acidic conditions .
- Key Differences :
(b) 1-(2,4,5-Trifluorophenyl)-4,4-difluoropiperidine Derivatives
Commercial Availability and Stability
- Discontinuation Note: (S)-4,4-Difluoropiperidin-3-ol hydrochloride has been discontinued by suppliers like CymitQuimica, whereas analogs such as N-Methyl-N-(S)-1-pyrrolidin-2-ylmethyl-acetamide remain available .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Data Comparison (¹H NMR, δ ppm)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
